what is 2-(4-Biphenyl)ethyl isocyanate
what is 2-(4-Biphenyl)ethyl isocyanate
An In-depth Technical Guide to 2-(4-Biphenyl)ethyl Isocyanate for Advanced Research Applications
Executive Summary
2-(4-Biphenyl)ethyl isocyanate is a bifunctional organic compound of significant interest to researchers in drug development, chemical biology, and materials science. It features a rigid, hydrophobic biphenyl moiety coupled with a highly reactive isocyanate group via an ethyl linker. This unique structure makes it an invaluable reagent for introducing the biphenyl pharmacophore onto biomolecules, synthesizing complex molecular architectures, and developing novel materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications, with a focus on its utility as a bioconjugation agent. We will delve into detailed experimental protocols, safety considerations, and advanced strategies to harness its reactivity in complex chemical and biological systems.
Core Physicochemical and Structural Properties
2-(4-Biphenyl)ethyl isocyanate is a solid at room temperature, characterized by the chemical and physical properties summarized below. Its structure is defined by a phenyl group substituted at the para position with another phenyl group, which is in turn connected to an ethyl isocyanate chain.
| Property | Value | Reference(s) |
| CAS Number | 480439-06-3 | ,[1],[2] |
| Molecular Formula | C₁₅H₁₃NO | ,[3],[2] |
| Molecular Weight | 223.27 g/mol | ,[2] |
| Linear Formula | C₆H₅C₆H₄CH₂CH₂NCO | |
| Physical Form | Solid | |
| Density | >1.117 g/mL at 25 °C | ,[4] |
| Refractive Index | n20/D >1.6020 | ,[4] |
| Storage | 2-8°C, under inert atmosphere |
The Chemistry of the Isocyanate Functional Group: A Mechanistic Overview
The utility of 2-(4-Biphenyl)ethyl isocyanate is fundamentally derived from the reactivity of the isocyanate (–N=C=O) functional group. This group is characterized by a highly electrophilic central carbon atom, making it susceptible to nucleophilic attack by molecules containing active hydrogen atoms, such as amines, alcohols, thiols, and even water.[5][6]
The general reaction mechanism involves the nucleophile attacking the carbonyl carbon of the isocyanate, followed by a proton transfer to the nitrogen atom. This reactivity is robust and typically proceeds without the need for a catalyst, although the reaction rate can be influenced by solvent, temperature, and the nucleophilicity of the attacking species.
-
Reaction with Amines: Forms substituted ureas. This is the primary reaction used for labeling primary amine groups, such as the side chain of lysine residues in proteins.
-
Reaction with Alcohols: Forms urethanes (carbamates). This is a common reaction in polyurethane chemistry but is also used for blocking or derivatizing hydroxyl groups.[7]
-
Reaction with Water: Leads to an unstable carbamic acid intermediate, which rapidly decomposes to form a primary amine and carbon dioxide gas.[8] The newly formed amine can then react with another isocyanate molecule, ultimately forming a urea linkage. This reaction highlights the critical need for anhydrous conditions when handling isocyanates to avoid unwanted side reactions and reagent decomposition.[8]
Representative Synthesis
While 2-(4-Biphenyl)ethyl isocyanate is commercially available, understanding its synthesis is crucial for researchers aiming to create novel derivatives. Traditional methods often involve hazardous reagents like phosgene.[9][10] A more modern and safer laboratory-scale approach involves the oxidation of the corresponding isonitrile, which avoids the use of phosgene gas.[6][7]
Workflow: Synthesis via Isonitrile Oxidation
-
Synthesis of the Precursor Amine: The synthesis would begin with a suitable biphenyl starting material, such as 4-bromo-1,1'-biphenyl. A Heck or Suzuki coupling could be employed to introduce a protected aminoethyl group, or a multi-step synthesis starting from 4-biphenylacetic acid could be performed to yield 2-(4-biphenyl)ethanamine.
-
Formation of the Formamide: The resulting 2-(4-biphenyl)ethanamine is reacted with ethyl formate to produce the corresponding N-(2-(4-biphenyl)ethyl)formamide.
-
Dehydration to the Isonitrile: The formamide is then dehydrated using a reagent such as phosphorus oxychloride (POCl₃) or Burgess reagent to yield 2-(4-biphenyl)ethyl isonitrile.
-
Oxidation to the Isocyanate: The final step is the mild oxidation of the isonitrile to the isocyanate. Reagents such as dimethyl sulfoxide (DMSO) activated by a catalyst like trifluoroacetic anhydride can achieve this transformation efficiently and under relatively safe conditions.[7]
Core Application: Bioconjugation and Drug Development
The primary utility of 2-(4-Biphenyl)ethyl isocyanate in a research setting is as a molecular linker or labeling agent. The isocyanate group serves as a reactive "warhead" for covalent modification of biomolecules, while the biphenyl group can impart desirable properties such as hydrophobicity, protein-binding affinity, or serve as a core structural motif for a therapeutic agent.
Detailed Protocol: Covalent Labeling of a Protein
This protocol describes a general procedure for labeling a protein, such as Bovine Serum Albumin (BSA), which contains multiple solvent-accessible lysine residues.
Causality and Experimental Choices:
-
Solvent: A mixture of an aqueous buffer and a polar, aprotic organic solvent (e.g., DMSO or DMF) is used. The buffer maintains the protein's native conformation and pH, while the organic solvent ensures the solubility of the isocyanate reagent.
-
pH: The pH is maintained slightly basic (pH 8.0-8.5). This ensures that the primary amine of the lysine side chain is predominantly in its deprotonated, nucleophilic state, while minimizing the competing hydrolysis of the isocyanate.
-
Stoichiometry: The molar ratio of isocyanate to protein is a critical parameter that controls the degree of labeling. A titration is often necessary to achieve the desired modification level.
-
Temperature: The reaction is typically performed at room temperature or 4°C to maintain protein stability.
Step-by-Step Methodology:
-
Protein Preparation: Prepare a stock solution of the protein (e.g., 10 mg/mL BSA) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).
-
Reagent Preparation: Immediately before use, prepare a stock solution of 2-(4-Biphenyl)ethyl isocyanate (e.g., 100 mM) in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, add the protein solution. While gently vortexing, add the desired volume of the isocyanate stock solution to achieve the target molar excess (e.g., 10-fold molar excess). The final concentration of DMSO should ideally be kept below 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end mixing.
-
Quenching: Quench any unreacted isocyanate by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM. Incubate for an additional 30 minutes.
-
Purification: Remove the excess, unreacted reagent and byproducts by using a desalting column (e.g., PD-10) or through dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or UV-Vis spectroscopy if the label has a distinct chromophore.
Advanced Strategy: On-Demand Isocyanate Generation
A significant challenge in bioconjugation is the inherent trade-off between the reactivity and selectivity of the labeling reagent.[11] The high reactivity of isocyanates makes them prone to rapid hydrolysis in aqueous environments, leading to low labeling efficiency and off-target effects. A cutting-edge strategy to overcome this limitation is the in situ or "on-demand" generation of isocyanates from stable precursors.[11]
This approach utilizes a stable "isocyanate surrogate," such as a hydroxamic acid-pyrrolidine conjugate, which can be selectively activated under specific conditions (e.g., by a sulfonyl fluoride activator) to release the highly reactive isocyanate directly at the target site.[11] This method enhances selectivity, minimizes hydrolytic decomposition, and allows for temporal control over the labeling reaction, making it a powerful tool for complex biological systems.
Analytical and Quality Control Methods
Proper analysis is essential to confirm the identity and purity of 2-(4-Biphenyl)ethyl isocyanate and to characterize its reaction products.
| Technique | Purpose |
| FTIR Spectroscopy | Confirms the presence of the characteristic strong isocyanate (–N=C=O) stretching band around 2250-2275 cm⁻¹. Disappearance of this peak indicates complete reaction or decomposition. |
| NMR Spectroscopy (¹H, ¹³C) | Provides structural confirmation of the biphenyl and ethyl moieties. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and its conjugates. |
| HPLC | Assesses purity and can be used to monitor reaction progress. Often used with derivatization for quantifying isocyanates in complex mixtures.[12][13] |
Protocol: Derivatization for HPLC Analysis To accurately quantify isocyanate concentrations, especially at low levels, a derivatization step is often employed. The isocyanate is reacted with a reagent like 1-(2-methoxyphenyl)piperazine to form a stable urea derivative that can be easily detected by HPLC with a UV detector.[14]
Safety, Handling, and Storage
Isocyanates are hazardous chemicals that require strict safety protocols.[15]
| Hazard Category | Description and Precaution | Reference(s) |
| Inhalation Toxicity | Harmful if inhaled. May cause severe respiratory irritation and sensitization (asthma-like symptoms). All handling must be performed in a certified chemical fume hood.[1][16][17] | |
| Skin/Eye Contact | Causes serious eye irritation and skin irritation. May cause an allergic skin reaction. Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[16][18] | |
| Ingestion | Harmful if swallowed.[1] | |
| Reactivity | Reacts with water, alcohols, and amines.[8][18] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C). |
Spill & Disposal Procedures:
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand).[19] Decontaminate the area with a solution containing 5% sodium carbonate and 95% water to neutralize the isocyanate.
-
Disposal: Unwanted material should be neutralized before disposal. Slowly add the isocyanate to a stirred solution of 10% isopropyl alcohol and 1% ammonia in water.[19] Allow to stand for 48 hours before disposing of it in accordance with local regulations. Do not seal the disposal container immediately, as CO₂ evolution can cause pressure buildup.[8]
Conclusion
2-(4-Biphenyl)ethyl isocyanate is a powerful and versatile reagent for researchers engaged in drug discovery and chemical biology. Its well-defined structure, combining a key medicinal chemistry scaffold with a highly reactive covalent handle, enables a wide range of applications from protein labeling to the synthesis of complex molecular probes. While its reactivity demands careful handling and anhydrous conditions, a thorough understanding of its chemical properties and the application of modern strategies like on-demand generation can unlock its full potential for creating novel and impactful scientific tools.
References
-
PubChem. 2-(4-biphenyl)ethyl isocyanate. [Link]
-
Chemical Cloud Database. 2-(4-BIPHENYL)ETHYL ISOCYANATE, 480439-06-3 Spectrum. [Link]
-
BASF. Safety Data Sheet LUPRANATE®5650 ISOCYANATE. [Link]
-
PubChem. 2-Ethylphenyl isocyanate. [Link]
- Google Patents.
-
Meier, M. A. R. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. [Link]
-
ResearchGate. Induced Bioconjugation via On-Demand Isocyanate Formation. [Link]
-
PubMed. Induced Bioconjugation via On-Demand Isocyanate Formation. [Link]
-
Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]
- Google Patents.
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
National Center for Biotechnology Information. Isocyanate-based multicomponent reactions. [Link]
-
PubChem. Phenethyl isocyanate. [Link]
-
Royal Society of Chemistry. Formation and reactivity of isocyanate (NCO) species on Ag/Al2O3. [Link]
-
Safe Work Australia. Guide to handling isocyanates. [Link]
-
PubChem. 4-Biphenylyl isocyanate. [Link]
-
U.S. Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]
-
IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]
-
The Italian Association of Chemical Engineering. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]
-
Journal of the Chilean Chemical Society. REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. [Link]
-
MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
-
Covestro. Aliphatic Diisocyanate Monomers. [Link]
-
ResearchGate. Temperature-programmed reaction of (A) 1000 ppm ethyl isocyanate in 2% O2.... [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [http://www.orgsyn.org/OrganicSyntheses_ HSE.aspx]([Link]_ HSE.aspx)
- Google Patents.
-
PubMed. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemcd.com [chemcd.com]
- 3. PubChemLite - 2-(4-biphenyl)ethyl isocyanate (C15H13NO) [pubchemlite.lcsb.uni.lu]
- 4. 2-(4-BIPHENYL)ETHYL ISOCYANATE [chemicalbook.com]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aidic.it [aidic.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. CN102659631A - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 10. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 11. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 16. chemicals.basf.com [chemicals.basf.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. fishersci.de [fishersci.de]
- 19. actsafe.ca [actsafe.ca]
